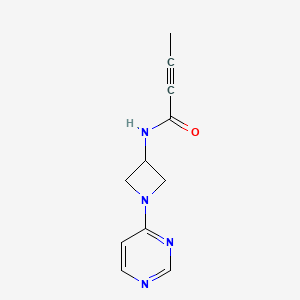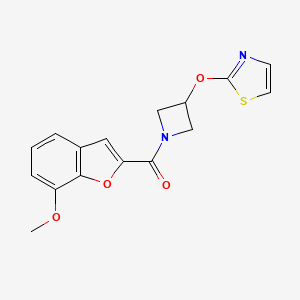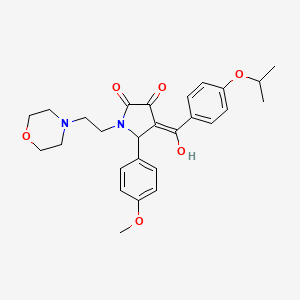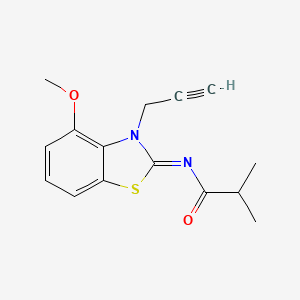![molecular formula C12H10ClF3 B2980634 1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287333-06-4](/img/structure/B2980634.png)
1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CF3-BODIPY, and it is a fluorescent dye that is used for imaging in biological and medical research. CF3-BODIPY has unique properties that make it an ideal candidate for various applications in scientific research.
Mécanisme D'action
The mechanism of action of CF3-BODIPY is based on its ability to emit fluorescence when excited by light. The compound absorbs light energy and undergoes a process called fluorescence resonance energy transfer (FRET), which results in the emission of green fluorescence. CF3-BODIPY is also capable of generating singlet oxygen, which is a highly reactive species that can damage cells and tissues. Singlet oxygen is generated when CF3-BODIPY interacts with ROS, and this process can be monitored using fluorescence imaging.
Biochemical and Physiological Effects:
CF3-BODIPY has minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with normal cellular processes. CF3-BODIPY is also stable under physiological conditions, which makes it suitable for long-term imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
CF3-BODIPY has several advantages that make it an ideal candidate for lab experiments. The compound has a high quantum yield, which means that it emits a high amount of fluorescence per absorbed photon. CF3-BODIPY is also highly photostable, which means that it can withstand prolonged exposure to light without losing its fluorescence. However, CF3-BODIPY has some limitations, including its high cost and the need for specialized equipment for imaging.
Orientations Futures
CF3-BODIPY has enormous potential for future scientific research. One of the future directions for CF3-BODIPY is the development of new imaging techniques that can provide more detailed information about cellular processes. CF3-BODIPY can also be used for the development of new therapies for various diseases, including cancer and neurodegenerative disorders. The compound can be modified to target specific cells and tissues, which can improve the efficacy of therapeutic interventions. Additionally, CF3-BODIPY can be used for the development of new biosensors that can detect and measure various molecules in biological samples.
Conclusion:
In conclusion, CF3-BODIPY is a unique compound that has significant potential for various scientific research applications. The compound has a complex synthesis method, but it is highly pure and stable, which makes it suitable for imaging and other applications. CF3-BODIPY has minimal biochemical and physiological effects and is highly photostable, which makes it ideal for long-term imaging studies. The compound has several advantages and limitations, and its future directions include the development of new imaging techniques, therapies for various diseases, and biosensors.
Méthodes De Synthèse
The synthesis of CF3-BODIPY involves a complex process that requires expertise in organic chemistry. The starting material for the synthesis is a bicyclo[1.1.1]pentane derivative, which undergoes several reactions to produce CF3-BODIPY. The synthesis method involves the use of various reagents, including chloromethyl, trifluoromethyl, and phenyl groups. The final product is a highly pure and stable compound that is suitable for scientific research applications.
Applications De Recherche Scientifique
CF3-BODIPY is a versatile compound that has numerous applications in scientific research. One of the primary uses of CF3-BODIPY is as a fluorescent dye for imaging in biological and medical research. The compound emits a bright green fluorescence, which makes it easy to visualize and track in living cells and tissues. CF3-BODIPY is also used as a probe for detecting and measuring the levels of reactive oxygen species (ROS) in cells. ROS are essential molecules that play a crucial role in various physiological processes, including cell signaling, immune response, and apoptosis.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3/c13-6-11-3-12(4-11,5-11)8-1-7(14)2-9(15)10(8)16/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPPSTLCIYTXMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C(=CC(=C3)F)F)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980552.png)
![((1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B2980553.png)

![5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2980557.png)

![N-{3-(dimethylamino)-1-[(4-fluorophenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}-N,N-dimethylamine](/img/structure/B2980560.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2980561.png)
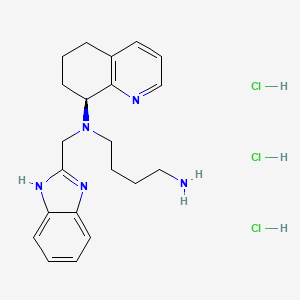
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2980563.png)
